molecular formula C28H25ClN4O5S B2697969 6-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide CAS No. 375839-78-4

6-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B2697969
CAS No.: 375839-78-4
M. Wt: 565.04
InChI Key: LVWRLWXLOODVET-UHFFFAOYSA-N
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Description

This compound is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a complex substitution pattern. Key structural features include:

  • 1,4-Dihydropyridine core: Known for redox activity and pharmacological relevance (e.g., calcium channel modulation) .
  • 5-Cyano group: Increases electron-withdrawing effects, stabilizing the dihydropyridine ring. 6-Sulfanyl group: Linked to a carbamoylmethyl moiety attached to a 5-chloro-2-methoxyphenyl group, contributing to hydrogen bonding and hydrophobic interactions . N-(2-Methoxyphenyl)carboxamide: Provides hydrogen-bonding capacity and influences solubility.

The compound’s chirality (due to the 1,4-DHP core and substituents) may lead to stereospecific biological activities, as seen in other pharmaceuticals .

Properties

IUPAC Name

6-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O5S/c1-16-25(27(35)33-19-7-4-5-8-21(19)36-2)26(23-9-6-12-38-23)18(14-30)28(31-16)39-15-24(34)32-20-13-17(29)10-11-22(20)37-3/h4-13,26,31H,15H2,1-3H3,(H,32,34)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWRLWXLOODVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=C(C=CC(=C2)Cl)OC)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core dihydropyridine structure, followed by the introduction of various substituents through nucleophilic substitution, condensation, and cyclization reactions. Common reagents used in these steps include chlorinating agents, amines, and sulfur-containing compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The furan ring and the dihydropyridine moiety can be oxidized under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

6-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of various functional groups allows it to form multiple interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with its targets. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Critical Analysis of Evidence

  • Synthesis of pure enantiomers is recommended for toxicity studies .
  • Environmental Impact () : Chlorine substituents may increase persistence in wastewater, necessitating advanced treatment methods (e.g., LC-MS/MS monitoring) .

Biological Activity

The compound 6-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a complex organic molecule belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C23H26ClN3O3S\text{C}_{23}\text{H}_{26}\text{ClN}_{3}\text{O}_{3}\text{S}

This structure features multiple functional groups, including cyano, furan, and dihydropyridine moieties, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of functional groups allows for diverse interactions such as:

  • Hydrogen Bonding : Facilitates binding with receptor sites.
  • Hydrophobic Interactions : Enhances affinity towards lipid membranes and hydrophobic pockets in proteins.
  • Covalent Bonding : Potentially modifies enzyme activity through covalent attachment.

These interactions can modulate the activity of enzymes or receptors involved in critical biological pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this dihydropyridine derivative exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown inhibition against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AA4311.98 ± 1.22
Compound BHT2923.30 ± 0.35

The specific anticancer activity of our compound remains to be fully elucidated but is hypothesized to involve apoptosis induction and cell cycle arrest mechanisms.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Preliminary data suggest it may inhibit specific enzymes implicated in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies

  • Study on Antitumor Activity :
    A study evaluating the cytotoxicity of similar dihydropyridine derivatives reported promising results against human cancer cell lines. The mechanism was linked to the induction of oxidative stress leading to apoptosis.
  • Enzyme Interaction Study :
    Research focusing on enzyme inhibition demonstrated that modifications in the side chains significantly affect the binding affinity and specificity toward target enzymes, suggesting a structure-activity relationship (SAR) that could guide future modifications for enhanced efficacy.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:

Compound NameStructure TypeNotable Activity
4-MethoxyphenethylamineSimple amineNeurotransmitter modulation
2-PhenylethylamineSimple amineMild stimulant effects
4-MethoxyphenylacetonitrileCyano compoundAntimicrobial activity

This comparison highlights how the complex structure of our compound may confer unique biological activities not observed in simpler analogs.

Q & A

Basic: What synthetic strategies optimize yield for this compound, and how are critical reaction parameters controlled?

Answer:
The synthesis involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and carbamoylation. Key steps include:

  • Cyclocondensation : Use of sodium hydride in DMF for deprotonation to facilitate dihydropyridine core formation .
  • Sulfanyl Group Introduction : Thiol-alkylation under inert atmosphere with controlled temperature (60–80°C) to prevent oxidation .
  • Solvent Selection : Polar aprotic solvents (e.g., DCM, DMF) enhance solubility of intermediates; ethanol/water mixtures improve crystallization .
    Methodological Tip : Monitor reaction progress via TLC/HPLC and optimize stoichiometry (e.g., 1.2 equivalents of 5-chloro-2-methoxyphenyl isocyanate) to minimize side products .

Advanced: How can structural analogs be systematically designed to resolve contradictions in calcium channel modulation data?

Answer:
Contradictions in activity (e.g., agonist vs. antagonist effects) arise from substituent-dependent conformational changes. Strategies include:

  • Substituent Scanning : Replace the furan-2-yl group with thiophene or phenyl rings to assess π-stacking interactions with channel domains .
  • Stereoelectronic Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to modulate electron density on the dihydropyridine core .
  • Comparative Binding Assays : Use radiolabeled ligands (e.g., [³H]-Nitrendipine) in competitive displacement studies to quantify affinity variations .
    Reference Table :
Structural AnalogModificationObserved Activity
Ethyl 6-thio-5-cyano-4-(thiophen-2-yl)Thiophene substitution30% higher L-type Ca²⁺ inhibition vs. furan
5-Cyano-N-(4-Cl-phenyl)Chlorophenyl carboxamideReduced efficacy (IC₅₀ = 12 μM vs. 8 μM)

Basic: What spectroscopic and chromatographic methods validate purity and structural integrity?

Answer:

  • NMR : ¹H/¹³C NMR confirms regioselectivity (e.g., dihydropyridine C4-H singlet at δ 4.2–4.5 ppm) and carbamoyl NH resonance (δ 8.1–8.3 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%); ESI-MS detects [M+H]⁺ at m/z 567.2 .
  • XRD : Single-crystal analysis verifies planarity of the dihydropyridine ring and sulfanylacetamide conformation .

Advanced: How can computational modeling predict off-target interactions with non-calcium channel proteins?

Answer:

  • Docking Studies : Use AutoDock Vina to screen against kinase databases (e.g., PDB) focusing on hinge-region hydrogen bonding with the carboxamide .
  • MD Simulations : Analyze stability of compound-PDE5 complexes over 100 ns trajectories; RMSD >3 Å indicates weak binding .
  • Pharmacophore Filtering : Exclude compounds with logP >5 or topological polar surface area <80 Ų to reduce CYP450 inhibition risks .

Basic: What in vitro assays are suitable for initial screening of antihypertensive potential?

Answer:

  • Vascular Smooth Muscle Relaxation : Measure tension reduction in rat aortic rings pre-contracted with KCl (IC₅₀ calculation) .
  • Fluorescence-Based Ca²⁺ Flux : Use Fluo-4 AM in HEK293 cells expressing Cav1.2 channels .
  • Cytotoxicity : MTT assay in HepG2 cells to rule out hepatotoxicity at therapeutic concentrations (EC₅₀ >100 μM) .

Advanced: How to address discrepancies in solubility data across different experimental setups?

Answer:
Discrepancies arise from solvent polarity and pH variations. Mitigation strategies:

  • Standardized Buffers : Use PBS (pH 7.4) with 0.5% DMSO for consistency; logP = 2.8 predicts moderate lipophilicity .
  • Co-solvent Approaches : Add β-cyclodextrin (10% w/v) to enhance aqueous solubility from 5 μg/mL to 50 μg/mL .
  • DSC/TGA : Characterize polymorphic forms; amorphous dispersions improve bioavailability by 3× .

Basic: What structural features contribute to metabolic stability in hepatic microsomes?

Answer:

  • CYP450 Resistance : The 5-cyano group reduces oxidation at C4, while methoxyphenyl substituents block O-demethylation .
  • Glucuronidation Sites : Absence of free -OH groups prevents Phase II conjugation; t₁/₂ in human microsomes >120 min .

Advanced: How to design SAR studies linking electronic effects to antioxidant activity?

Answer:

  • Hammett Analysis : Correlate σ values of substituents (e.g., -OCH₃: σ = -0.27) with DPPH radical scavenging (EC₅₀ = 15–45 μM) .
  • DFT Calculations : HOMO localization on the dihydropyridine ring predicts electron-donating capacity; ΔE = 4.1 eV aligns with observed ROS quenching .

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